molecular formula C18H17FN4O B2930171 N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-81-3

N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2930171
CAS RN: 866846-81-3
M. Wt: 324.359
InChI Key: ZTNYHJFWFWJQDU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has been extensively studied for its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological activity by interacting with specific receptors or enzymes in the target cells. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to interact with specific receptors in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide vary depending on the target cells and the concentration of the compound. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in tumor cells and to reduce the production of pro-inflammatory cytokines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In agriculture, N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of weeds and pathogens by disrupting key metabolic pathways in the target organisms. It has also been shown to have low toxicity to non-target organisms, making it a potential alternative to traditional pesticides.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be modified to optimize its properties for specific applications. However, the limitations of using this compound include its high cost and limited availability, which may restrict its use in large-scale experiments.

Future Directions

There are several future directions for the research on N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of this compound and to evaluate its potential as a drug candidate for the treatment of various diseases. In agriculture, more research is needed to evaluate the efficacy and safety of this compound as a potential alternative to traditional pesticides. In material science, further studies are needed to explore the potential applications of this compound in organic electronics and optoelectronics.
Conclusion
N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has shown promising results in various fields, including medicinal chemistry, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-fluorobenzonitrile with ethyl 4-aminobenzoate in the presence of a copper catalyst. The resulting intermediate is then reacted with methyl isocyanate to produce the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to optimize the yield and purity of the compound.

Scientific Research Applications

N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been evaluated for its antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders.
In agriculture, N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its herbicidal and fungicidal properties. It has shown promising results in controlling the growth of weeds and pathogens in crops, making it a potential alternative to traditional pesticides.
In material science, this compound has been studied for its potential applications in organic electronics and optoelectronics. It has shown promising results as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a sensitizer in dye-sensitized solar cells (DSSCs).

properties

IUPAC Name

N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-3-13-7-9-15(10-8-13)20-18(24)17-12(2)23(22-21-17)16-6-4-5-14(19)11-16/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNYHJFWFWJQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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